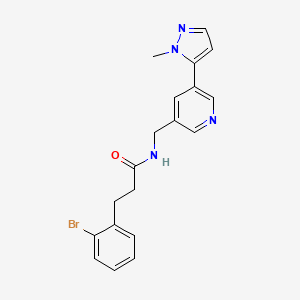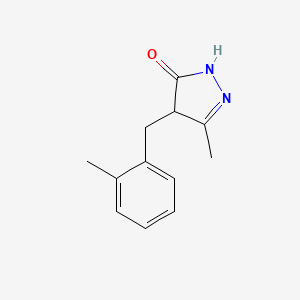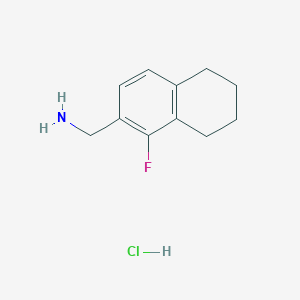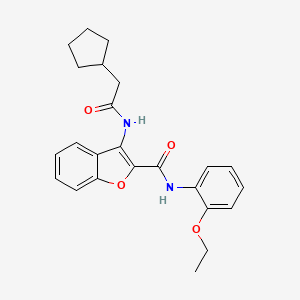![molecular formula C14H11N3OS B2533520 (E)-N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2035003-80-4](/img/structure/B2533520.png)
(E)-N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide” is a complex organic molecule that contains several interesting functional groups. It has a pyrazolo[1,5-a]pyridine core, which is a fused ring system containing nitrogen atoms. This core is attached to a thiophen-2-yl group and an acrylamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the various functional groups. The pyrazolo[1,5-a]pyridine core would likely contribute to the rigidity of the molecule, while the acrylamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylamide group could enhance its solubility in polar solvents .Scientific Research Applications
Anti-Fibrosis Activity
The compound has been found to have potential anti-fibrosis activity . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .
Inhibitory Activities
The inhibitory activities of all synthesized compounds were evaluated by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay with Bipy55′DC, 24PDC, and clinical drug Pirfenidone (PFD) as control . Bipy55′DC and 24PDC are typical CP4H inhibitors; Pirfenidone (PFD) can treat idiopathic pulmonary fibrosis with good tolerance .
Construction of Coordination Complexes
The compound has been used as a building block to construct coordination complexes with interesting structures . Six new coordination complexes were generated based on the Zn(II)/Cd(II) halide system .
Potential Photoactive Materials
The compound is not only an excellent building block to construct coordination complexes with interesting structures but also a good precursor to construct potential photoactive materials . The solid-state luminescence properties of complexes were investigated, which revealed that the emission maximum wavelengths can be tuned in a large range of 403–498 nm .
Metal Ion Selectivity
The compound has been evaluated for its selectivity with various metal ions (Al 3+, Ba 2+, Ca 2+, Cd 2+, Co 2+, Cr 3+, Cu 2+, Fe 2+, Fe 3+, Hg 2+, Na +, Ni 2+, Pb 2+, Sr 2+, Sn 2+, and Zn 2+) . For any chemosensor, selectivity is an important feature .
Medicinal Chemistry
The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Compounds with similar structures have shown promising cytotoxic effects against human breast cancer cells .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes at the molecular level that can inhibit the growth of cancer cells .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the inhibition of cancer cell growth .
Result of Action
Similar compounds have shown promising cytotoxic effects against human breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-pyrazolo[1,5-a]pyridin-5-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-10H,(H,16,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSASPBITFVNWAX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B2533440.png)


![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2533446.png)


![(2-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2533450.png)
![Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2533452.png)

![N-{2-[benzyl(methyl)amino]ethyl}-1-(but-2-ynoyl)piperidine-4-carboxamide](/img/structure/B2533454.png)


![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2533460.png)